3-(4-Methylpent-3-enyl)thiophene
Description
3-(4-Methylpent-3-enyl)thiophene (CAS: 62429-57-6) is a thiophene derivative with a branched alkenyl substituent at the 3-position of the heterocyclic ring. Its molecular formula is C₁₀H₁₄S, with an average molecular weight of 166.28 g/mol . The compound is characterized by a 4-methylpent-3-enyl side chain, which introduces steric hindrance and influences its physicochemical behavior. Its synthetic analogs are widely studied in materials science, particularly in conjugated polymers for optoelectronic applications .
Properties
CAS No. |
62469-65-2 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-(4-methylpent-3-enyl)thiophene |
InChI |
InChI=1S/C10H14S/c1-9(2)5-3-6-10-7-4-8-11-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
LQQIHRRLQQGJJT-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CSC=C1)C |
Canonical SMILES |
CC(=CCCC1=CC=CS1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. For 3-(4-methylpent-3-enyl)thiophene, this method involves coupling a brominated thiophene precursor with a 4-methylpent-3-enyl boronic acid derivative. The patented protocol (EP 3371291 B1) outlines the following steps:
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Substrate Preparation :
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2-(3-Bromothiophen-2-yl)-1,3-dioxolane serves as the aryl halide component.
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4-Methyl-3-pentenylboronic acid pinacol ester acts as the boronic acid partner.
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Catalytic System :
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Palladium(II) acetate (Pd(OAc)₂) and RuPhos ligand (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) form the active catalyst.
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Potassium carbonate (K₂CO₃) is used as a base in a toluene-water biphasic system.
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Reaction Conditions :
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Conducted under nitrogen at 120°C for 6 hours.
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Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields 2-(3-(4-methylpent-3-enyl)thiophen-2-yl)-1,3-dioxolane .
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Deprotection and Final Product Isolation :
Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling
| Component | Specification |
|---|---|
| Aryl Halide | 2-(3-Bromothiophen-2-yl)-1,3-dioxolane |
| Boronic Ester | 4-Methyl-3-pentenylboronic acid pinacol ester |
| Catalyst | Pd(OAc)₂ (0.37 mmol), RuPhos (0.73 mmol) |
| Base | K₂CO₃ (54.9 mmol) |
| Solvent System | Toluene (65 mL), H₂O (9.5 mL) |
| Temperature/Time | 120°C, 6 hours |
| Yield | 65% after distillation |
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the boronic ester. Reductive elimination forms the carbon-carbon bond, with the dioxolane group acting as a protecting group for the thiophene’s aldehyde functionality. The acidic workup removes the dioxolane, regenerating the formyl group.
Nickel-Mediated Grignard Alkylation
Reaction Overview
An alternative method employs a nickel-catalyzed Grignard reaction to introduce the alkenyl side chain. This approach, detailed in the same patent, involves:
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Substrate Preparation :
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3-Thienylmagnesium iodide is generated in situ from thiophene and methylmagnesium iodide.
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1-Bromo-4-methylpent-3-ene serves as the alkylating agent.
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Catalytic System :
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[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (dppeNiCl₂) facilitates the cross-coupling.
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Reaction Conditions :
Table 2: Key Reaction Parameters for Grignard Alkylation
| Component | Specification |
|---|---|
| Grignard Reagent | 3-Thienylmagnesium iodide (67 mmol) |
| Alkyl Halide | 1-Bromo-4-methylpent-3-ene (67 mmol) |
| Catalyst | dppeNiCl₂ (1 mmol) |
| Solvent | Diethyl ether (75 mL) |
| Temperature/Time | 0°C → RT, 8 hours |
| Yield | 72% after distillation |
Mechanistic Considerations
The nickel catalyst mediates a single-electron transfer (SET) process, enabling coupling between the Grignard reagent and alkyl halide. The reaction avoids β-hydride elimination due to the stability of the nickel intermediate, ensuring high regioselectivity for the alkenyl product.
Comparative Analysis of Methods
Efficiency and Scalability
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Suzuki-Miyaura Coupling offers superior functional group tolerance, particularly for substrates sensitive to organometallic reagents. However, it requires stringent anhydrous conditions and expensive palladium catalysts.
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Grignard Alkylation is more cost-effective (nickel catalysts are cheaper than palladium) but demands careful temperature control to prevent side reactions.
Functional Group Adaptability
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The Suzuki method allows for late-stage functionalization (e.g., formyl group retention), whereas the Grignard route produces the unsubstituted thiophene directly.
Table 3: Method Comparison
| Parameter | Suzuki-Miyaura | Grignard Alkylation |
|---|---|---|
| Catalyst Cost | High (Pd-based) | Low (Ni-based) |
| Functional Group Tolerance | Broad | Moderate |
| Yield | 65% | 72% |
| Scalability | Suitable for multi-gram synthesis | Limited by Grignard stability |
Analytical Characterization
Spectroscopic Data
The patent provides ¹H NMR data for this compound:
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δ 7.63 ppm (d, J = 4.9 Hz, 1H, thiophene H-4)
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δ 7.01 ppm (d, J = 4.9 Hz, 1H, thiophene H-5)
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δ 5.13 ppm (t, J = 7.3 Hz, 1H, alkenyl CH)
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δ 2.98 ppm (t, J = 7.4 Hz, 2H, CH₂ adjacent to thiophene)
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δ 1.67 ppm (s, 3H, methyl group)
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δ 1.45 ppm (s, 3H, methyl group)
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpent-3-enyl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(4-Methylpent-3-enyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(4-Methylpent-3-enyl)thiophene involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Thiophene derivatives are structurally diverse, with variations in substituent length, branching, electronic nature, and functional groups. Below is a detailed comparison of 3-(4-methylpent-3-enyl)thiophene with key analogs:
Linear vs. Branched Alkyl Substituents
Poly(3-hexylthiophene) (P3HT) :
- Substituent: Linear hexyl chain.
- Crystallization Kinetics: Exhibits rapid primary crystallization due to minimal steric hindrance and strong π–π interactions. Secondary crystallization is observed post-primary phase .
- Regioregularity: Typically >90% head-to-tail (HT) couplings when synthesized via FeCl₃ oxidative polymerization, enabling high conductivity .
- Applications: Benchmark material for organic solar cells and transistors.
- Poly(3-(4′-methylpentyl)thiophene) (P3(4MP)T): Substituent: Branched 4-methylpentyl chain (structural isomer of this compound). Crystallization Kinetics: Slower than P3HT due to increased steric hindrance. The branching reduces π–π interchain interactions, increasing stacking distances. Secondary crystallization occurs but at a diminished rate . Regioregularity: Comparable to P3HT (~60–80% HT couplings) but with lower molar mass in halogenated analogs (e.g., chlorohexyl/bromohexyl derivatives) .
Halogenated Alkyl Derivatives
- Poly[3-(6-chlorohexyl)thiophene] and Poly[3-(6-bromohexyl)thiophene]: Substituents: Linear chains with terminal halogens (Cl/Br). Regioregularity: Lower than P3HT (as confirmed by ¹H-NMR), attributed to halogen-induced electronic effects during polymerization . Molar Mass: Brominated derivatives exhibit higher molar mass than chlorinated analogs under identical reaction conditions, suggesting halogen size influences chain growth .
Aryl-Substituted Thiophenes
- 3-(4-Fluorophenyl)thiophene (FPT) and 3-(4-Nitrophenyl)thiophene (NPT): Substituents: Electron-withdrawing groups (F, NO₂) on the phenyl ring. Electronic Properties:
- FPT: Reduced bandgap due to fluorine’s inductive effect, suitable for OLEDs .
- NPT: Strong electron-withdrawing nitro group further lowers LUMO energy, enabling n-type semiconductor behavior .
- Contrast with this compound: The alkenyl group is electron-neutral, favoring p-type conductivity in polymers.
Data Table: Comparative Properties of Thiophene Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Crystallization Rate | Regioregularity (%) | Key Applications |
|---|---|---|---|---|---|
| This compound | Branched alkenyl | 166.28 | Moderate | 60–80 | Polymers, natural flavorants |
| P3HT | Linear hexyl | ~20,000 (polymer) | Fast | >90 | Solar cells, transistors |
| Poly[3-(6-chlorohexyl)thiophene] | Chlorohexyl | ~15,000 (polymer) | Slow | 60–70 | Specialty conductive polymers |
| 3-(4-Fluorophenyl)thiophene | 4-Fluorophenyl | 178.22 | N/A | N/A | OLEDs, sensors |
Research Findings and Implications
- Side-Chain Engineering : The branched 4-methylpent-3-enyl group in this compound reduces crystallization rates by ~5 orders of magnitude compared to P3HT, as shown in poly(3-alkylthio) isomer studies . This property is advantageous for tuning thin-film morphology in organic electronics.
- Synthetic Flexibility : The compound’s alkenyl moiety allows post-polymerization modifications (e.g., hydrogenation or functionalization), offering versatility in materials design .
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 3-(4-Methylpent-3-enyl)thiophene, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The compound can be synthesized via coupling reactions using transition-metal catalysts. For example, Knochel-Hauser base-catalyzed arylation of thiophene derivatives with aryl halides has been employed under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) . Solvent selection (e.g., THF or DMF) and stoichiometric ratios of reactants (e.g., 1:1.2 thiophene derivative to aryl bromide) are critical for reproducibility. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Essential characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity .
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
- IR Spectroscopy : Identification of functional groups (e.g., C-S stretch at ~650 cm) .
- Melting Point and Microanalysis : For purity assessment and elemental composition validation .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data are unavailable , standard precautions for thiophene derivatives apply:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and safety goggles.
- Store in airtight containers away from oxidizers, as thiophenes can decompose exothermically .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and optoelectronic behavior. For example, substituting the 4-methylpent-3-enyl group alters conjugation length, impacting bandgap energies. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is commonly used . Hirshfeld surface analysis can further assess intermolecular interactions in crystal structures .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, reducing byproducts like oligomers .
- Catalyst Tuning : Palladium-based catalysts with bulky ligands (e.g., SPhos) improve regioselectivity in cross-coupling reactions .
- Temperature Control : Slow addition of reagents at 0–5°C minimizes thermal degradation .
Q. How do structural modifications (e.g., substituent position) influence the polymerization potential of this compound?
- Methodological Answer : The 4-methylpent-3-enyl group’s steric bulk affects packing density in polymers. Electrochemical polymerization (e.g., cyclic voltammetry in acetonitrile with TBAPF electrolyte) reveals that para-substituted derivatives exhibit higher conductivity due to extended π-conjugation, while meta-substitution disrupts planarity, reducing charge mobility .
Q. What contradictions exist in reported spectroscopic data for thiophene derivatives, and how should researchers resolve them?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 6.8–7.2 ppm for thiophene protons) may arise from solvent effects or impurities. Researchers should:
- Cross-validate with published spectra in identical solvents (e.g., CDCl vs. DMSO-d) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Replicate synthesis under cited conditions to isolate batch-specific anomalies .
Methodological Notes
- Synthesis Optimization : For higher yields, replace traditional bases (e.g., NaOMe) with sodium hydride in DMF, which suppresses decarboxylation side reactions .
- Data Interpretation : When computational and experimental results conflict (e.g., predicted vs. observed bond lengths), re-examine basis set adequacy in DFT models or check for crystal packing effects in X-ray data .
- Safety Compliance : Adhere to OSHA HCS guidelines for thiophene derivatives, including proper waste disposal and emergency eyewash protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
